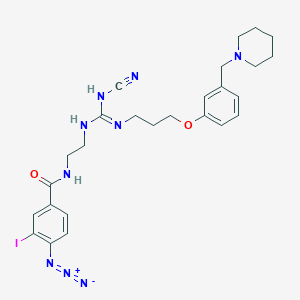
Iodoazidopotentidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodoazidopotentidine, also known as this compound, is a useful research compound. Its molecular formula is C26H32IN9O2 and its molecular weight is 629.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Histamine Receptor Research
Receptor Binding Studies
Iodoazidopotentidine has been utilized in various studies to understand the binding characteristics of histamine receptors. It serves as a radiolabeled probe for autoradiographic localization of H2 receptors in different tissues. For instance, studies have shown that this compound can effectively map H2 receptor densities in mammalian brains, providing insights into receptor distribution and function .
Table 1: Binding Affinity of this compound and Related Compounds
| Compound | Receptor Type | Binding Affinity (pKi) | Reference |
|---|---|---|---|
| This compound | H2 | 9.15 | |
| Iodobenzamide | H2 | 8.58 | |
| Iodoaminopotentidine | H2 | 9.25 |
Development of Selective H2 Antagonists
This compound has been instrumental in the synthesis of new classes of histamine H2 antagonists. Research indicates that compounds with iodo and azido groups demonstrate enhanced selectivity and potency compared to traditional antagonists like cimetidine. These findings suggest potential therapeutic applications in conditions where modulation of H2 receptor activity is beneficial, such as in gastric acid secretion disorders .
Radioligand Applications
Autoradiography
The use of this compound as a radioligand allows for detailed autoradiographic studies, which help visualize the distribution of histamine receptors in various tissues. This method has been particularly useful in neuropharmacology to study the role of histamine in neurological disorders .
Case Study: Mapping H2 Receptors
In a notable case study, researchers employed this compound to examine the distribution of H2 receptors in the guinea pig brain. The results indicated significant regional differences in receptor density, which could correlate with varying physiological responses to histamine .
Potential Therapeutic Applications
Research suggests that highly selective H2 receptor agonists, derived from compounds like this compound, may hold promise as therapeutic agents for conditions such as congestive heart failure and acute myeloid leukemia (AML). The ability to selectively activate H2 receptors could lead to improved treatment outcomes with fewer side effects compared to non-selective agents .
Propiedades
Número CAS |
126632-02-8 |
|---|---|
Fórmula molecular |
C26H32IN9O2 |
Peso molecular |
629.5 g/mol |
Nombre IUPAC |
4-azido-N-[2-[[N-cyano-N'-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]carbamimidoyl]amino]ethyl]-3-iodobenzamide |
InChI |
InChI=1S/C26H32IN9O2/c27-23-17-21(8-9-24(23)34-35-29)25(37)30-11-12-32-26(33-19-28)31-10-5-15-38-22-7-4-6-20(16-22)18-36-13-2-1-3-14-36/h4,6-9,16-17H,1-3,5,10-15,18H2,(H,30,37)(H2,31,32,33) |
Clave InChI |
ZDEJFUULRAFTAI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC(=C(C=C3)N=[N+]=[N-])I)NC#N |
SMILES canónico |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC(=C(C=C3)N=[N+]=[N-])I)NC#N |
Key on ui other cas no. |
126632-02-8 |
Sinónimos |
I-AZPT iodoazidopotentidine N-(2-(4-azido-3-iodobenzamido)ethyl)-N'-cyano-N''-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)guanidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















